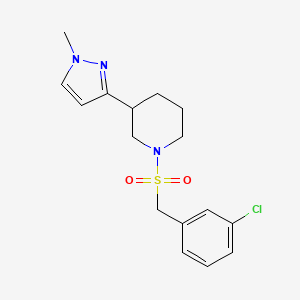![molecular formula C11H14Cl2N2O3S B2414003 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide CAS No. 929973-64-8](/img/structure/B2414003.png)
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide is a chemical compound with the molecular formula C11H14Cl2N2O3S and a molecular weight of 325.21 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide involves several steps. One common method includes the reaction of 4-chloro-3-(dimethylsulfamoyl)aniline with 2-chloropropanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific reagents and conditions depend on the desired outcome.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of key biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide include:
2-chloro-N-[4-chloro-3-(dimethylamino)sulfonyl]phenylacetamide: This compound has a similar structure but differs in the acetamide group.
4-chloro-3-(dimethylsulfamoyl)aniline: This is a precursor in the synthesis of the target compound and shares some structural similarities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S/c1-7(12)11(16)14-8-4-5-9(13)10(6-8)19(17,18)15(2)3/h4-7H,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUYFAOQAKMIGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(1S,5R)-3-Bicyclo[3.2.0]heptanyl]methanesulfonyl chloride](/img/structure/B2413921.png)
![4-[(2-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2413923.png)




![2-[(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B2413929.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide](/img/structure/B2413931.png)





![1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-4-phenylpiperazine](/img/structure/B2413942.png)
